molecular formula C7H4FNOS B2664308 6-Fluoro-1,3-benzoxazole-2-thiol CAS No. 145096-57-7

6-Fluoro-1,3-benzoxazole-2-thiol

Cat. No.: B2664308
CAS No.: 145096-57-7
M. Wt: 169.17
InChI Key: RPTXVOBIDXKEFW-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with thiourea under high-temperature conditions. The reaction proceeds through the formation of an intermediate benzoxazole-2-thiol, which is then fluorinated at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nano-ZnO or ionic liquids can be employed to enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding benzoxazole-2-thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

6-Fluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-thiol involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

    Benzoxazole-2-thiol: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Chloro-1,3-benzoxazole-2-thiol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    6-Methyl-1,3-benzoxazole-2-thiol: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Uniqueness: 6-Fluoro-1,3-benzoxazole-2-thiol is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

6-fluoro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTXVOBIDXKEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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